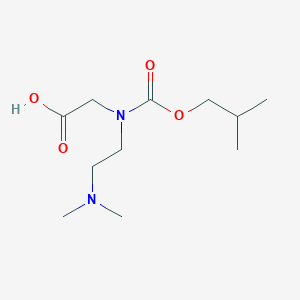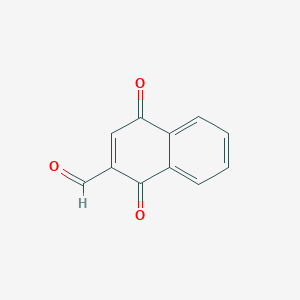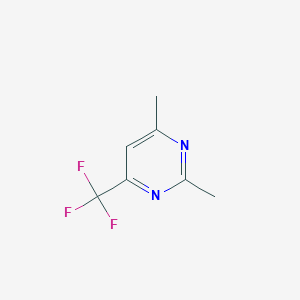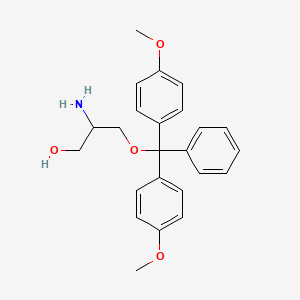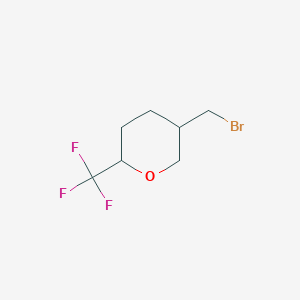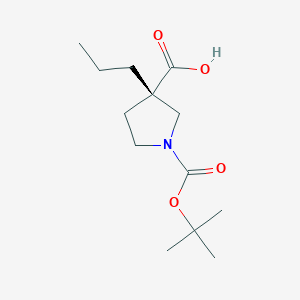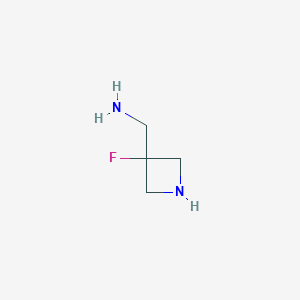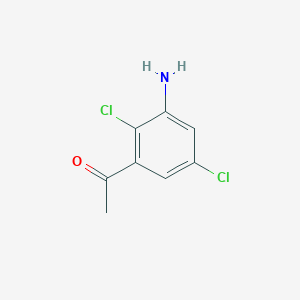
1-(3-Amino-2,5-dichlorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2,5-dichlorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7Cl2NO It is characterized by the presence of an amino group and two chlorine atoms attached to a benzene ring, along with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2,5-dichlorophenyl)ethan-1-one typically involves the reaction of 3-amino-2,5-dichlorobenzoyl chloride with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-2,5-dichlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chlorine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2,5-dichlorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2,5-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the benzene ring can interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. The ketone group may also play a role in its reactivity and interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Amino-3,5-dichlorophenyl)ethan-1-one: Similar structure but with different positional isomers.
2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol: Structural isomer with different functional groups.
Uniqueness
1-(3-Amino-2,5-dichlorophenyl)ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of amino, chlorine, and ketone groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H7Cl2NO |
|---|---|
Molekulargewicht |
204.05 g/mol |
IUPAC-Name |
1-(3-amino-2,5-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-4(12)6-2-5(9)3-7(11)8(6)10/h2-3H,11H2,1H3 |
InChI-Schlüssel |
UMWOBAPVJULOER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


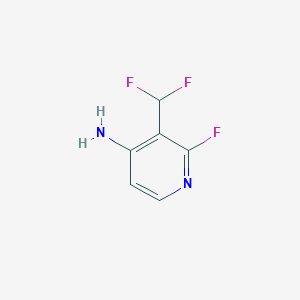
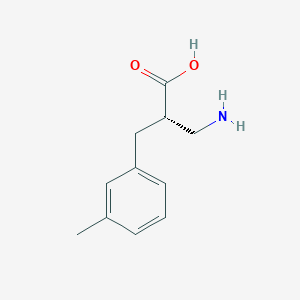
![tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15220693.png)
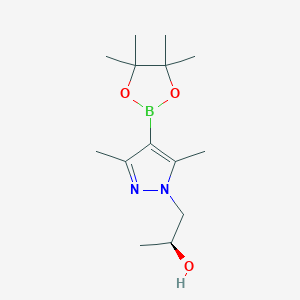
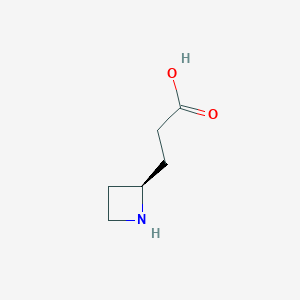
![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
